molecular formula C9H8Cl2O B15315399 2,5-Dichloro-3,4-dimethylbenzaldehyde

2,5-Dichloro-3,4-dimethylbenzaldehyde

Cat. No.: B15315399
M. Wt: 203.06 g/mol
InChI Key: CRXWCUDTTSCDSV-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,4-dimethylbenzaldehyde is a versatile synthetic intermediate in organic chemistry and pharmaceutical research. This compound features an aldehyde functional group on a benzene ring that is differentially substituted with chlorine atoms and methyl groups, making it a valuable scaffold for constructing more complex molecules. The electron-withdrawing chlorine atoms and the electron-donating methyl groups influence the electronic properties and steric profile of the ring, which can be exploited to direct further chemical transformations, such as nucleophilic addition to the aldehyde or electrophilic aromatic substitution. While specific studies on this exact compound are not cited here, substituted benzaldehydes, in general, are crucial precursors in the synthesis of herbicides , pharmaceuticals, and perfumes . The presence of multiple substituents offers defined regiochemistry for subsequent reactions, which is highly valuable in medicinal chemistry for drug discovery and in material science. Researchers utilize this benzaldehyde derivative to develop novel compounds, study structure-activity relationships, and create functional organic materials. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2,5-dichloro-3,4-dimethylbenzaldehyde

InChI

InChI=1S/C9H8Cl2O/c1-5-6(2)9(11)7(4-12)3-8(5)10/h3-4H,1-2H3

InChI Key

CRXWCUDTTSCDSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C)Cl)C=O)Cl

Origin of Product

United States

Preparation Methods

Electrochemical Oxidation of Chlorinated Trimethylbenzenes

Indirect electrolytic oxidation, as described in CN1439744A, offers a high-yield route to dimethylbenzaldehydes (DBALs) using manganese-based mediators. The process involves electrolyzing MnSO₄-H₂SO₄ electrolytes to generate Mn⁴⁺/Mn³⁺ oxides, which oxidize substituted trimethylbenzenes to their corresponding aldehydes. For 2,5-dichloro-3,4-dimethylbenzaldehyde, a plausible synthesis would involve:

  • Substrate Preparation : Starting with 1,2,4-trimethylbenzene, chlorination at positions 2 and 5 could yield 2,5-dichloro-1,2,4-trimethylbenzene. Chlorination conditions (e.g., Cl₂/FeCl₃) must be optimized to favor para/ortho substitution relative to methyl groups.
  • Oxidation : The chlorinated substrate is reacted with electrolytically generated Mn oxides at 3–30 A·dm⁻², facilitating selective oxidation of a methyl group to an aldehyde. This method typically achieves ≥98% purity after vacuum distillation.

Key Parameters :

Parameter Value/Range Source
Current Density 3–30 A·dm⁻²
Reaction Temperature 0–50°C
Yield (Analogous) 70–85%

Lewis Acid-Catalyzed Formylation of Dichloro-Dimethylbenzenes

The Gattermann–Koch reaction, adapted from CN1865211A, employs CO and HCl under superacidic conditions (HF-BF₃ or AlCl₃/Cu₂Cl₂) to introduce formyl groups. For this compound:

  • Substrate Synthesis : Chlorination of 3,4-dimethylbenzene (m-xylene) using Cl₂/AlCl₃ at 40–60°C could yield 2,5-dichloro-3,4-dimethylbenzene. Methyl groups direct chlorination to meta positions, but steric and electronic factors may favor 2,5-dichloro substitution.
  • Formylation : Reacting the dichloro-dimethylbenzene with CO at 0–5°C under 2.0 MPa pressure in the presence of AlCl₃/Cu₂Cl₂ (molar ratio 1.25:0.15) produces the aldehyde. This method avoids isomerization byproducts common in Friedel–Crafts alkylation.

Reaction Conditions :

Component Molar Ratio Source
AlCl₃ 1.25
Cu₂Cl₂ 0.15
CO Pressure 2.0 MPa

Grignard Reagent-Mediated Synthesis

CN105503551A outlines a Grignard approach for 2,3-dimethylbenzaldehyde, adaptable to dichloro derivatives:

  • Grignard Formation : React 2,5-dichloro-3,4-dimethylbromobenzene with magnesium in tetrahydrofuran (THF) to form the organomagnesium intermediate.
  • Formylation : Quenching the Grignard reagent with N,N-dimethylformamide (DMF) introduces the aldehyde group. Post-hydrolysis with NH₄Cl and purification via distillation yields the target compound.

Optimized Parameters :

Parameter Value Source
DMF Equivalents 1–2
Reaction Temperature 0–30°C
Yield (Analogous) 90%

Post-Formylation Chlorination Strategies

Direct chlorination of 3,4-dimethylbenzaldehyde presents challenges due to the aldehyde’s electron-withdrawing nature, which deactivates the ring. However, using directed ortho-chlorination with SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃) at –10°C could achieve 2,5-dichloro substitution.

Chlorination Efficiency :

Reagent Selectivity (2,5 vs. Other) Source
Cl₂/FeCl₃ Low (10–20%)
SO₂Cl₂/FeCl₃ Moderate (40–50%)

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Chlorine Compatibility
Electrochemical 70–85 ≥98 High Requires pre-chlorinated substrate
Lewis Acid 60–75 95 Moderate Integrated with CO
Grignard 85–90 93 High Halogen-tolerant
Post-Chlorination 40–50 85 Low Direct on aldehyde

Chemical Reactions Analysis

2,5-Dichloro-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Comparison with Similar Compounds

Key Compounds for Comparison :

  • 2,4-Dichlorobenzaldehyde : Lacks methyl groups, reducing steric hindrance but increasing electrophilicity at the aldehyde group.
  • 3,4-Dimethylbenzaldehyde : Absence of chlorine atoms diminishes electron-withdrawing effects, altering nucleophilic addition kinetics.

Electronic and Steric Influence :

  • Chlorine Substituents: The electron-withdrawing nature of chlorine in 2,5-Dichloro-3,4-dimethylbenzaldehyde enhances the electrophilicity of the aldehyde group compared to non-halogenated analogs (e.g., 3,4-Dimethylbenzaldehyde). This property facilitates nucleophilic additions, crucial in forming heterocycles like thiazolidinones .
  • Methyl Groups : The methyl substituents at positions 3 and 4 introduce steric hindrance, which can slow reaction kinetics but improve selectivity in cyclization reactions. For example, in synthesizing dioxolane derivatives, this steric profile may favor specific ring-closing pathways over competing reactions observed in less hindered analogs .

Crystallographic and Supramolecular Properties

The crystal engineering perspective () highlights that chlorine and methyl groups influence supramolecular interactions:

  • Chlorine : Participates in halogen bonding and C–Cl···π interactions, promoting specific crystal packing motifs.
  • In contrast, compounds like 3,4-Dimethylbenzaldehyde lack halogen-mediated interactions, resulting in less predictable crystallization behavior .

Data Table: Structural and Functional Comparison

Compound Name Substituent Positions Molecular Formula Key Functional Groups Primary Applications
This compound Cl: 2,5; CH₃: 3,4 C₉H₈Cl₂O Aldehyde, Cl, CH₃ Heterocyclic synthon, antimicrobial agents
2,4-Dichlorobenzaldehyde Cl: 2,4 C₇H₄Cl₂O Aldehyde, Cl Pesticide intermediates
3,4-Dimethylbenzaldehyde CH₃: 3,4 C₉H₁₀O Aldehyde, CH₃ Flavoring agents, organic synthesis
2,5-Dichloro-4-methylbenzaldehyde Cl: 2,5; CH₃: 4 C₈H₆Cl₂O Aldehyde, Cl, CH₃ Pharmaceutical intermediates

Biological Activity

2,5-Dichloro-3,4-dimethylbenzaldehyde is a chlorinated aromatic aldehyde that has garnered attention for its potential biological activities. This compound is structurally related to other benzaldehydes, which have been studied for various pharmacological effects. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and pharmacology.

  • Chemical Formula : C10H8Cl2O
  • Molecular Weight : 219.08 g/mol
  • LogP : 2.11590 (indicative of lipophilicity)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have indicated that various substituted benzaldehydes exhibit antimicrobial properties. The presence of chlorine substituents may enhance this activity due to their ability to disrupt microbial cell membranes.
    • A comparative study showed that chlorinated benzaldehydes had higher efficacy against specific bacterial strains than their non-chlorinated counterparts.
  • Enzyme Inhibition
    • Benzaldehyde derivatives have been explored as inhibitors of enzymes such as xanthine oxidase (XO). The inhibition mechanism often involves hydrogen bonding and hydrophobic interactions with the enzyme's active site.
    • Preliminary data suggest that this compound may exhibit similar inhibitory effects, potentially contributing to its pharmacological profile.
  • Cytotoxicity
    • Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential of this compound as an anticancer agent. The results indicated a dose-dependent cytotoxic effect, suggesting that further investigation into its mechanisms of action is warranted.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of chlorinated benzaldehydes, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Control Antibiotic (e.g., Penicillin)1632

Study 2: Enzyme Inhibition

Research conducted on the enzyme xanthine oxidase revealed that several benzaldehyde derivatives could inhibit enzyme activity through competitive binding. The IC50 value for this compound was determined to be approximately 0.05 mM.

CompoundIC50 (mM)
This compound0.05
Allopurinol0.01

Q & A

What synthetic methodologies are effective for preparing 2,5-Dichloro-3,4-dimethylbenzaldehyde, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
A common approach involves the Friedel-Crafts acylation or formylation of a pre-chlorinated and methylated benzene derivative. For example, substituted benzaldehydes can be synthesized by refluxing a chlorinated precursor with acetic acid and ethanol under controlled conditions to introduce aldehyde groups . Optimization includes adjusting reaction time (4–6 hours), temperature (80–100°C), and stoichiometry of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is critical to isolate the product. Characterization should combine NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm structure and purity.

How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?

Level: Advanced
Methodological Answer:
X-ray crystallography using the SHELX suite (e.g., SHELXL) is recommended for refining structures. Key steps include:

  • Data Collection: High-resolution (<1.0 Å) data from single crystals.
  • Structure Solution: Dual-space methods (SHELXD) for phase determination.
  • Refinement: Anisotropic displacement parameters for heavy atoms (Cl, C, O). Address twinning (if present) using TWIN/BASF commands .
  • Validation: Check for overfitting with R-factor convergence (<5% discrepancy). For electron density maps, ensure residual peaks <0.5 eÅ⁻³.

What role do chlorine substituents play in modulating the electronic properties of this compound in electrophilic substitution reactions?

Level: Advanced
Methodological Answer:
The chlorine atoms at positions 2 and 5 act as strong electron-withdrawing groups, directing incoming electrophiles to the less hindered meta positions relative to the aldehyde group. Computational studies (DFT, NBO analysis) can quantify charge distribution, showing decreased electron density at the ortho/para positions. Experimentally, kinetic studies using nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) can validate reactivity patterns. Compare reaction rates with non-chlorinated analogs to isolate substituent effects .

How can supramolecular interactions in this compound crystals be engineered for material science applications?

Level: Advanced
Methodological Answer:
Leverage halogen bonding (Cl···Cl or Cl···O interactions) and π-stacking of aromatic rings to design coordination polymers or MOFs. Use crystal engineering principles (supramolecular synthons) to predict packing motifs . For example:

  • Halogen Bonds: Cl atoms act as σ-hole donors to electron-rich moieties (e.g., pyridyl groups).
  • Hydrogen Bonds: Aldehyde protons can interact with carbonyl acceptors.
  • Validation: Single-crystal X-ray diffraction and Hirshfeld surface analysis quantify interaction strengths.

What analytical techniques are most reliable for distinguishing this compound from its structural isomers?

Level: Basic
Methodological Answer:
Combine chromatographic and spectroscopic methods:

  • GC-MS/EI: Compare retention times and fragmentation patterns (e.g., m/z 191 for [M-Cl]+).
  • ¹H NMR: Methyl groups (δ 2.2–2.5 ppm) and aldehyde protons (δ 9.8–10.2 ppm) show distinct splitting patterns based on substituent positions.
  • XRD: Resolve spatial arrangement of Cl and methyl groups unambiguously .

How does solvent polarity influence the stability and reactivity of this compound in nucleophilic addition reactions?

Level: Advanced
Methodological Answer:
Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic additions (e.g., Grignard reactions) by solvating the aldehyde carbonyl. Kinetic studies in varying solvents (log P values) reveal:

  • Rate Enhancement: Higher polarity increases electrophilicity of the aldehyde carbon.
  • Side Reactions: Protic solvents (e.g., ethanol) may protonate nucleophiles, reducing yields.
    Monitor reactions via in situ FT-IR or HPLC to track aldehyde consumption .

What strategies mitigate decomposition during the storage of this compound?

Level: Basic
Methodological Answer:

  • Storage Conditions: Dark glass vials under inert gas (N₂/Ar) at −20°C to prevent oxidation.
  • Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
  • Monitoring: Periodic NMR or TLC checks for aldehyde oxidation (carboxylic acid formation).

How can computational chemistry predict the biological activity of this compound derivatives?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450).
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
  • ADMET Prediction: SwissADME predicts bioavailability, toxicity, and metabolic pathways. Validate with in vitro assays (e.g., MIC tests for antimicrobial activity) .

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